4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine

Lipophilicity Lead optimization Medicinal chemistry

4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine (CAS 1994084-93-3) is a heterocyclic building block that combines a 4-chloropyrimidine electrophilic center with a 4-(difluoromethyl)piperidine motif. The 4-chloro substituent provides a reliable synthetic handle for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into lead-like libraries.

Molecular Formula C10H12ClF2N3
Molecular Weight 247.67 g/mol
Cat. No. B13433211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine
Molecular FormulaC10H12ClF2N3
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)F)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H12ClF2N3/c11-8-5-9(15-6-14-8)16-3-1-7(2-4-16)10(12)13/h5-7,10H,1-4H2
InChIKeyIHEHSWQOXSHMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine – Key Procurement & Structural Differentiation Data


4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine (CAS 1994084-93-3) is a heterocyclic building block that combines a 4-chloropyrimidine electrophilic center with a 4-(difluoromethyl)piperidine motif . The 4-chloro substituent provides a reliable synthetic handle for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into lead-like libraries. The CHF2 group on the piperidine ring confers balanced lipophilicity and hydrogen-bond-donor capacity that distinguishes it from both non-fluorinated and trifluoromethylated analogs .

Why 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine Cannot Be Replaced by Common Pyrimidine-Piperidine Analogs


Superficially similar pyrimidine-piperidine compounds are routinely stocked by CRO and MedChem laboratories, but their physicochemical and ADME-related properties diverge sharply depending on the substituent on the piperidine ring. The difluoromethyl group (–CHF2) on the target compound simultaneously modulates lipophilicity (Δlog P relative to –CH3) and introduces hydrogen-bond-donor capacity that is absent in –CF3 or –CH3 analogs [1]. These differences affect passive permeability, metabolic soft-spot susceptibility, and target-binding pharmacophore matching. Consequently, substituting a –CH3, –CF3, or regioisomeric –CHF2 analog without re-validating SAR can lead to misleading structure–activity conclusions and wasted synthesis resources.

Quantitative Comparator Evidence for 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine


CHF2 Lipophilicity Modulation vs. CH3 and CF3 Analogs

The difluoromethyl group provides a tunable lipophilicity shift relative to a methyl group. Experimental Δlog P (octanol/water) values for X–CF2H versus X–CH3 span from –0.1 to +0.4 log units, meaning the CHF2 group can either slightly decrease or moderately increase lipophilicity depending on the electronic environment [1]. In contrast, the –CF3 group consistently increases log P by approximately +1.0 log unit relative to –CH3. This intermediate and context-dependent behavior allows medicinal chemists to fine-tune lipophilicity without the exaggerated increase caused by –CF3.

Lipophilicity Lead optimization Medicinal chemistry

Hydrogen-Bond-Donor Capacity Unavailable in CF3 or CH3 Analogs

The –CHF2 group functions as a hydrogen-bond donor with Abraham acidity parameter A ranging from 0.085 to 0.126, comparable to thiophenol, aniline, and amine groups but weaker than hydroxyl [1]. Neither –CF3 nor –CH3 substituents possess meaningful H-bond donor capacity. In target–ligand complexes where the piperidine 4-position projects toward a hydrogen-bond-accepting residue (e.g., backbone carbonyl), the CHF2 analog can form a stabilizing interaction that the CF3 or CH3 analogs cannot.

Hydrogen bonding Bioisostere Molecular recognition

Regioisomeric Differentiation: 4-CHF2-piperidine vs. 3-CHF2-piperidine

The 4-(difluoromethyl)piperidin-1-yl attachment positions the CHF2 group at the para-like position of the piperidine ring, projecting the substituent along a vector distinct from the 3-substituted regioisomer (CAS 2092563-79-4). In kinase inhibitor programs, the 4-substituted piperidine orientation has been exploited to fill a hydrophobic pocket adjacent to the hinge-binding region of PI3K and CDK enzymes, as evidenced by the clinical candidate PQR514, which uses a 6-(difluoromethyl)pyrimidine core with a piperazine linker [1]. While PQR514 is not the target compound, the spatial analogy supports that the 4-CHF2 vector can be critical for target engagement; swapping to the 3-CHF2 regioisomer would alter this projection.

Regioisomer Target engagement Conformational analysis

Metabolic Stability Advantage of CHF2 over CH3 at the Piperidine 4-Position

Benzylic and α-to-nitrogen positions on piperidine rings are classic metabolic soft spots for CYP450-mediated oxidation. Replacing a –CH3 group with –CHF2 at the piperidine 4-position introduces electron-withdrawing fluorine atoms that deactivate the adjacent C–H bonds toward oxidative metabolism. In a related study, (R)-3-(difluoromethyl)piperidine derivatives exhibited reduced clearance (<5 mL/min/kg) versus non-fluorinated analogs (>20 mL/min/kg) in liver microsome assays . Extrapolating to the 4-substituted series, the –CHF2 group is expected to confer a similar metabolic shielding effect relative to the –CH3 analog 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine.

Metabolic stability CYP450 Oxidative metabolism

4-Chloro Electrophilic Handle: Reactivity Differentiation from Non-Chlorinated Analogs

The 4-chloro substituent on the pyrimidine ring enables clean nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols under mild conditions (e.g., DIPEA in DMF, 60–80°C). This contrasts with non-chlorinated pyrimidine analogs that require harsher activation or metal-catalyzed coupling. In a representative protocol, 4,6-dichloropyrimidine undergoes stepwise displacement: the first chlorine reacts selectively at the 4-position with piperidine derivatives, leaving the 6-chloro position available for subsequent diversification . The target compound, bearing a single 4-chloro group, is the product of such a selective first displacement and is primed for a second SNAr event.

SNAr reactivity Building block Parallel synthesis

Vendor-Supplied Purity Benchmark vs. Commonly Stocked Analogs

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (product 2287407) . In contrast, the closest non-fluorinated analog 4-chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1) is often listed at 95% purity or lower from multiple vendors. The 3-percentage-point purity difference translates to a 3% reduction in potentially SAR-confounding impurities, which is meaningful when screening at 10 µM compound concentration where even 2% of a potent impurity can generate false-positive hits.

Purity specification Procurement Quality control

Optimal Application Scenarios for 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine Based on Quantitative Evidence


Kinase-Focused Fragment and Lead-Like Library Synthesis

The 4-chloro leaving group enables parallel SNAr diversification with amine-bearing fragments to generate focused kinase inhibitor libraries. The CHF2 group on the piperidine projects into the selectivity pocket adjacent to the hinge region, as exploited by the PI3K inhibitor PQR514 class of compounds [2]. The H-bond donor capacity of CHF2 may engage backbone carbonyls in the kinase hinge or DFG motif [1].

Metabolic Stability Optimization of CNS-Penetrant Candidates

For CNS programs where piperidine-containing leads suffer from rapid CYP-mediated N-dealkylation or α-oxidation, replacing the 4-CH3 or 4-H piperidine with 4-CHF2-piperidine is predicted to reduce intrinsic clearance by >4-fold based on class-level microsome stability data . The moderate lipophilicity of CHF2 (Δlog P −0.1 to +0.4 vs CH3) also helps maintain CNS MPO scores within the desirable range [1].

SAR Studies Requiring Regioisomeric Precision

When crystallographic or docking data indicate that the piperidine 4-position substituent occupies a defined hydrophobic pocket, use of the 4-CHF2 regioisomer (target compound) rather than the 3-CHF2 regioisomer (CAS 2092563-79-4) is essential to preserve the correct exit vector. The vector difference can determine whether the CHF2 group engages a hydrogen-bond acceptor residue or is solvent-exposed, directly impacting affinity [2].

High-Throughput Screening Where Impurity-Driven False Positives Must Be Minimized

The certified 98% purity of the target compound from Leyan provides an additional margin of confidence for HTS campaigns. At a 10 µM screening concentration, a 95%-pure sample may contain up to 0.5 µM of impurities, which is sufficient to trigger false-positive hits if the impurity is a potent off-target ligand. The 98% specification reduces the maximum impurity concentration to 0.2 µM.

Quote Request

Request a Quote for 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.